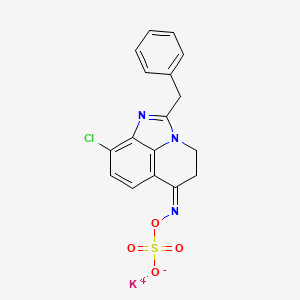Hydroxylamine-O-sulfonic acid, N-(9-chloro-4,5-dihydro-2-(phenylmethyl)-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
CAS No.: 134601-06-2
Cat. No.: VC17077724
Molecular Formula: C17H13ClKN3O4S
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 134601-06-2 |
|---|---|
| Molecular Formula | C17H13ClKN3O4S |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | potassium;[(Z)-(2-benzyl-5-chloro-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene)amino] sulfate |
| Standard InChI | InChI=1S/C17H14ClN3O4S.K/c18-13-7-6-12-14(20-25-26(22,23)24)8-9-21-15(19-16(13)17(12)21)10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H,22,23,24);/q;+1/p-1/b20-14-; |
| Standard InChI Key | YLMVHJDJKGFAGX-VSOKSMTPSA-M |
| Isomeric SMILES | C\1CN2C(=NC3=C(C=CC(=C32)/C1=N\OS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
| Canonical SMILES | C1CN2C(=NC3=C(C=CC(=C32)C1=NOS(=O)(=O)[O-])Cl)CC4=CC=CC=C4.[K+] |
Introduction
Chemical Identity and Structural Analysis
Structural Features
The core structure consists of:
-
Imidazo[4,5,1-ij]quinoline: A fused bicyclic system with nitrogen atoms at positions 1 and 3 of the imidazole ring and a chlorine substituent at position 9.
-
Phenylmethyl Group: A benzyl substituent at position 2 of the imidazole ring.
-
HOSA Moiety: The hydroxylamine-O-sulfonic acid group is linked via a ylidene (-N=) bond to the quinoline nitrogen, forming a conjugated system .
This architecture confers electrophilic and nucleophilic reactivity, enabling participation in cyclization, amination, and cross-coupling reactions.
Synthesis and Manufacturing
Precursor Preparation
The synthesis begins with the preparation of the imidazoquinoline scaffold. A Sonogashira cross-coupling reaction between 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde and phenylacetylene forms the quinoline backbone, as demonstrated in analogous syntheses . Halogenation at position 9 introduces the chlorine substituent.
Functionalization with HOSA
The HOSA moiety is introduced via nucleophilic substitution or condensation. In basic conditions, HOSA acts as an electrophile, reacting with the quinoline’s nitrogen to form the ylidene linkage. The potassium salt is subsequently generated by treating the intermediate with potassium hydroxide or a potassium-containing base .
Key Reaction:
Physicochemical Properties
Solubility and Stability
As a potassium salt, the compound exhibits high solubility in polar solvents such as water and methanol, with limited solubility in nonpolar solvents like chloroform . Its hygroscopic nature necessitates storage under anhydrous conditions at low temperatures (0–4°C) to prevent decomposition .
Thermal Behavior
Thermogravimetric analysis (TGA) of HOSA derivatives reveals decomposition onset temperatures near 210°C, consistent with the parent compound . The imidazoquinoline framework may slightly elevate thermal stability due to aromatic stabilization.
Table 1: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~500–550 g/mol (estimated) | |
| Solubility | Water, methanol; insoluble in ether | |
| Decomposition Temperature | ~210°C | |
| Hygroscopicity | High |
Applications in Synthetic Chemistry
Amination Reactions
The compound serves as a bifunctional reagent, facilitating both electrophilic and nucleophilic amination. Its HOSA moiety transfers amine groups (-NH) to carbonyl compounds, converting aldehydes into nitriles or oximes . In the imidazoquinoline context, this reactivity enables the synthesis of nitrogen-rich heterocycles for pharmaceutical intermediates.
Catalysis
As a polymerization catalyst, it accelerates the formation of polyamides and polyurethanes by initiating radical or ionic chain growth. Its potassium ion enhances ionic conductivity in reaction media .
Pharmaceutical Relevance
The compound’s structural similarity to benzodiazepine precursors suggests potential in GABA receptor modulation. Derivatives of imidazoquinoline are explored for anxiolytic and anticonvulsant activities .
Comparative Analysis with Related Compounds
Table 2: Functional Comparison
| Compound | Reactivity | Applications | Key Difference |
|---|---|---|---|
| HOSA | Electrophilic amination | Nitrile synthesis | Lacks heterocyclic moiety |
| Imidazoquinoline derivatives | Nucleophilic substitution | Drug discovery | No sulfonic acid group |
| Target Compound | Bifunctional (electro/nucleophilic) | Catalysis, pharma | Potassium salt enhances solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume